molecular formula C14H16ClN3O B7591729 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile

3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile

Katalognummer B7591729
Molekulargewicht: 277.75 g/mol
InChI-Schlüssel: ZEWIUEYSAYPKNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use in the treatment of various diseases, including anxiety, depression, and schizophrenia.

Wirkmechanismus

The exact mechanism of action of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has also been shown to have moderate affinity for the dopamine D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and antipsychotic effects. It has also been shown to reduce the release of glutamate, which is involved in the development of neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is that it has been well-studied and its synthesis method is well-established. This makes it a reliable compound for use in lab experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Zukünftige Richtungen

There are several potential future directions for research on 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile. One area of interest is its potential use in the treatment of Alzheimer's disease. Preclinical studies have shown that 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile may improve cognitive deficits associated with the disease. Another area of interest is its potential use in the treatment of neuropathic pain. 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been shown to reduce the release of glutamate, which is involved in the development of neuropathic pain. Finally, further research is needed to fully understand the mechanism of action of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile and its potential use in the treatment of anxiety, depression, and schizophrenia.
Conclusion:
In conclusion, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is a promising compound that has shown potential in the treatment of various diseases. Its well-established synthesis method and extensive preclinical studies make it a reliable compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.

Synthesemethoden

The synthesis of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile involves the reaction of 3-chloro-2-nitrobenzoic acid with 4-propanoylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with potassium cyanide to form the final product, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile. This synthesis method has been well-established and is reproducible.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been extensively studied for its potential use in the treatment of various diseases. In preclinical studies, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has shown promising results as an anxiolytic, antidepressant, and antipsychotic agent. It has also been shown to have potential in the treatment of neuropathic pain and cognitive deficits associated with Alzheimer's disease.

Eigenschaften

IUPAC Name

3-chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-2-13(19)17-6-8-18(9-7-17)14-11(10-16)4-3-5-12(14)15/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWIUEYSAYPKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.